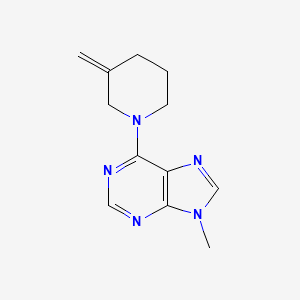

9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine

Description

Properties

IUPAC Name |

9-methyl-6-(3-methylidenepiperidin-1-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-9-4-3-5-17(6-9)12-10-11(13-7-14-12)16(2)8-15-10/h7-8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJBZJZFHQPRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2N3CCCC(=C)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a purine base with a methyl group at the 9-position and a 3-methylidenepiperidine moiety. This unique arrangement may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes, such as phospholipases, which are crucial in lipid metabolism and signaling pathways.

- Antiviral Properties : Some studies suggest that purine derivatives can interfere with viral replication processes, making them candidates for antiviral drug development.

2. Inhibition of Lysosomal Phospholipase A2

A significant area of research involves the inhibition of lysosomal phospholipase A2 (LPLA2), which has been linked to drug-induced phospholipidosis. Inhibitors of LPLA2 may predict potential toxicity in drug candidates:

- Case Study : A study highlighted that certain compounds could inhibit LPLA2 effectively, correlating with their ability to induce phospholipidosis in vitro . This mechanism is crucial for understanding the safety profile of new drugs.

3. Antiviral Activity

Recent investigations into antiviral agents have shown that modifications in purine structures can enhance their efficacy against viruses like HIV:

- Research Findings : A tandem mass spectrometry analysis demonstrated that specific purine derivatives exhibited significant antiviral activity, suggesting a potential application for this compound in treating viral infections .

Table 1: Biological Activity Overview

| Activity Type | Mechanism Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits LPLA2 activity | |

| Antiviral | Interferes with viral replication | |

| Toxicity Prediction | Correlates with phospholipidosis in drug candidates |

Case Study 1: LPLA2 Inhibition

In a study examining various compounds' effects on LPLA2, it was found that certain structural modifications significantly enhanced inhibition potency. The implications for drug design are substantial, as targeting LPLA2 could mitigate adverse effects associated with other therapeutic agents.

Case Study 2: Antiviral Efficacy

A comparative analysis of antiviral agents revealed that those containing purine derivatives showed promising results against HIV. The study utilized mass spectrometry to identify effective compounds, leading to further exploration of their mechanisms .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 9-methyl-6-(3-methylidenepiperidin-1-yl)-9H-purine lies in its anticancer properties. Research has shown that purine derivatives can induce apoptosis (programmed cell death) in cancer cells, making them valuable candidates for cancer therapy.

Case Studies:

- A study focused on 2,6,9-trisubstituted purine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The research indicated that structural modifications at specific positions on the purine ring could enhance anticancer activity, particularly when an arylpiperazinyl system is present at position 6 of the purine ring .

- Another investigation evaluated N-(9H-purin-6-yl) benzamide derivatives, which are chemically related to our compound of interest. These derivatives displayed cytotoxic effects ranging from 3 to 39 µM across different cancer cell lines, with mechanisms involving apoptosis induction and decreased cell proliferation .

Antiviral Properties

Beyond oncology, purine derivatives have been explored for their antiviral properties. The structural attributes of this compound may provide a scaffold for developing antiviral agents targeting various viral infections.

Research Insights:

- Similar compounds have been documented to exhibit antiviral activities by interfering with viral replication processes. This suggests that modifications to the purine structure could yield effective antiviral agents .

Biochemical Probes

In biochemical research, compounds like this compound serve as valuable probes for studying purine metabolism and cellular signaling pathways.

Applications in Research:

- The compound can be utilized to investigate the roles of purines in cellular processes, including energy transfer and signal transduction. Its ability to mimic natural substrates may help elucidate the mechanisms underlying purine metabolism and related disorders .

Synthesis and Chemical Research

The synthesis of this compound serves as a foundational step in creating more complex molecules for drug development.

Synthesis Insights:

- The compound can act as a building block for synthesizing other biologically active molecules. Its versatility allows researchers to explore various chemical modifications that could enhance therapeutic efficacy or target specificity .

Summary Table of Applications

Chemical Reactions Analysis

Substitution Reactions

The triazole ring undergoes nucleophilic substitution at nitrogen or oxygen atoms. Key reactions include:

-

Microwave irradiation significantly improves reaction efficiency (e.g., 84% yield in 20 minutes for alkylation) .

-

The chlorobenzyl group stabilizes intermediates via resonance, directing substitution to the triazole ring.

Cyclization Reactions

The compound participates in ring-forming reactions, particularly under acidic or oxidative conditions:

-

Cyclization with thionyl chloride produces derivatives showing 65% inhibition against Candida albicans at 50 µg/mL .

Condensation Reactions

The triazolone moiety reacts with aldehydes and amines to form Schiff bases or hydrazones:

| Reagent | Conditions | Product | Activity |

|---|---|---|---|

| 4-Diethylaminobenzaldehyde | AcOH, reflux, 1 h | Azomethine derivatives | Antioxidant (IC₅₀: 28 µM) |

| Hydrazine hydrate | EtOH, 70°C, 3 h | Hydrazone analogs |

Comparison with Similar Compounds

Table 2: Comparative Pharmacological and Physicochemical Data

Key Observations:

- Lipophilicity: The 3-methylidenepiperidine group in the target compound likely increases LogP compared to imidazole (1.8 ) or triazole (3.2 ) derivatives, enhancing membrane permeability.

- Receptor Binding: H3 Receptor Ligands: Bipiperidine-substituted purines (3a–h ) exhibit nanomolar affinity (Ki < 50 nM), emphasizing the role of extended aliphatic chains in receptor interaction. Antithyroid Activity: 6-Thiol purines (e.g., 6-(benzylsulfanyl)-9H-purine ) show charge-transfer complexation with iodine, correlating with antithyroid efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.